molecular formula C12H15NO2 B1266933 N-Benzyl-N-Methylacetoacetamide CAS No. 71392-09-1

N-Benzyl-N-Methylacetoacetamide

Cat. No.: B1266933
CAS No.: 71392-09-1
M. Wt: 205.25 g/mol
InChI Key: KVCNVQYZBQIYTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-N-Methylacetoacetamide can be synthesized through the reaction of N-methylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-Methylacetoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Benzyl-N-Methylacetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison: N-Benzyl-N-Methylacetoacetamide is unique due to its specific structural features, such as the presence of both benzyl and methyl groups attached to the acetoacetamide moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(14)8-12(15)13(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCNVQYZBQIYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294651
Record name N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71392-09-1
Record name NSC97565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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